EGFR Wild-Type Enzyme Inhibition: 861206-48-6 vs. Reversible TZD-Containing Competitive Inhibitors
In a biochemical binding assay, 861206-48-6 exhibited nanomolar inhibition of wild-type EGFR, consistent with a covalent binding mode conferred by its chloroacetamide warhead. Specifically, the compound demonstrated an IC₅₀ of <100 nM against EGFR WT in a HTRF KinEASE TK assay after a 30-minute preincubation, compared to the structurally related but warhead-lacking analog 3-methyl-5-(4-aminobenzyl)thiazolidine-2,4-dione, which showed no measurable EGFR inhibition at concentrations up to 10 µM under identical assay conditions [1]. This stark difference underscores the essential contribution of the chloroacetamide group to target engagement [1].
| Evidence Dimension | Wild-type EGFR inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ~87 nM (wild-type EGFR, 30 min preincubation, HTRF KinEASE TK assay) |
| Comparator Or Baseline | 3-Methyl-5-(4-aminobenzyl)thiazolidine-2,4-dione (warhead-lacking analog); IC₅₀ > 10,000 nM |
| Quantified Difference | ≥115-fold improvement in EGFR WT affinity |
| Conditions | Biochemical HTRF KinEASE TK assay; compound preincubated with enzyme for 30 min prior to ATP addition |
Why This Matters
The presence of the chloroacetamide warhead is structurally essential for EGFR kinase engagement, and analogs lacking this group fail to inhibit the target, confirming that generic TZD derivatives cannot substitute for 861206-48-6 in EGFR-based assays.
- [1] BindingDB Entry: ChEMBL_2239138 (CHEMBL5153034). Inhibition of wild-type EGFR (unknown origin) preincubated with compound 30 mins followed ATP addition incubated for 30 mins by HTRF KinEASE TK assay. View Source
